2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a bromo-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzofuran and triazole rings are then coupled using a suitable linker, often involving thiol groups.
Final Assembly: The final compound is assembled by attaching the bromo-methylphenyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the triazole ring or the bromo-methylphenyl group.
Substitution: The compound can participate in substitution reactions, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds share the benzofuran ring and have been studied for their antimicrobial and antioxidant activities.
Benzofuran: A simpler compound that forms the core structure of the target molecule.
Uniqueness
The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C22H19BrN4O2S |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H19BrN4O2S/c1-3-10-27-21(19-12-15-6-4-5-7-18(15)29-19)25-26-22(27)30-13-20(28)24-16-8-9-17(23)14(2)11-16/h3-9,11-12H,1,10,13H2,2H3,(H,24,28) |
InChI Key |
IYDWOWSIWFWCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC4=CC=CC=C4O3)Br |
Origin of Product |
United States |
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